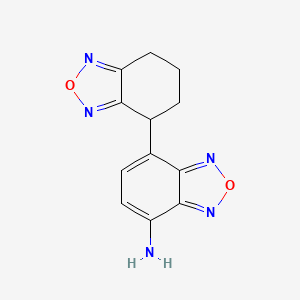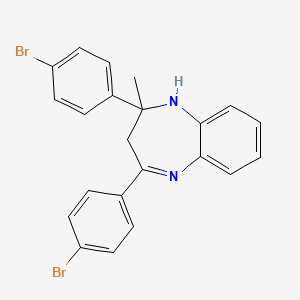![molecular formula C18H14N2O5S B5101151 3-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5101151.png)
3-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MTB-TZD" and is a thiazolidinedione derivative.
Mechanism of Action
MTB-TZD exerts its pharmacological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ by MTB-TZD leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects:
MTB-TZD has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation. It has also been found to inhibit the growth of cancer cells and promote apoptosis. In addition, MTB-TZD has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
MTB-TZD has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and has a high yield. However, one limitation of MTB-TZD is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on MTB-TZD. One area of interest is the development of more potent and selective PPARγ agonists based on the structure of MTB-TZD. Another area of research is the investigation of the effects of MTB-TZD on other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, research could focus on the development of new formulations of MTB-TZD with improved solubility and bioavailability.
Synthesis Methods
The synthesis of MTB-TZD involves the reaction of 3-methyl-2,4-thiazolidinedione with 4-[(3-nitrobenzyl)oxy]benzaldehyde in the presence of a base. The reaction yields MTB-TZD as a yellow solid with a high yield.
Scientific Research Applications
MTB-TZD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antidiabetic properties. MTB-TZD has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(5Z)-3-methyl-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-19-17(21)16(26-18(19)22)10-12-5-7-15(8-6-12)25-11-13-3-2-4-14(9-13)20(23)24/h2-10H,11H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIUPZUPGZBXIO-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5101074.png)
![2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5101078.png)
![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5101103.png)
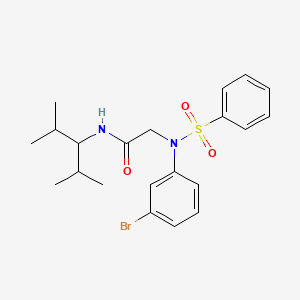
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5101112.png)


![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5101118.png)
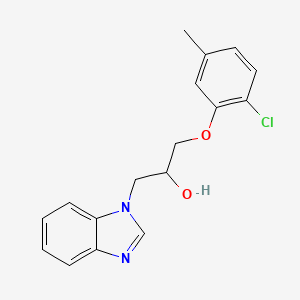
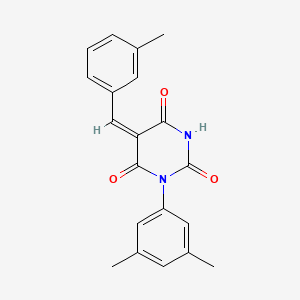
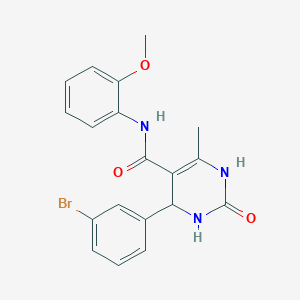
![1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5101145.png)
